Tantalum, [2,6-bis(1,1-dimethylethyl)phenolato][2,6-bis(1,1-dimethylethyl)phenolato(2-)]bis(4-methylphenyl)-
Description
The compound “Tantalum, [2,6-bis(1,1-dimethylethyl)phenolato][2,6-bis(1,1-dimethylethyl)phenolato(2-)]bis(4-methylphenyl)-” is a tantalum-based coordination complex featuring two deprotonated 2,6-di-tert-butylphenolato ligands and two 4-methylphenyl groups. These ligands are known to enhance thermal stability and modulate redox properties in metal complexes .
Properties
Molecular Formula |
C42H57O2Ta-3 |
|---|---|
Molecular Weight |
774.8 g/mol |
IUPAC Name |
2-tert-butyl-6-(2-methanidylpropan-2-yl)phenol;2,6-ditert-butylphenol;methylbenzene;tantalum |
InChI |
InChI=1S/C14H22O.C14H21O.2C7H7.Ta/c2*1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6;2*1-7-5-3-2-4-6-7;/h7-9,15H,1-6H3;7-9,15H,1H2,2-6H3;2*3-6H,1H3;/q;3*-1; |
InChI Key |
ZYDQBXHDNANFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)[CH2-])O.[Ta] |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis
The ligands involved are derivatives of 2,6-bis(1,1-dimethylethyl)phenol (commonly known as 2,6-di-tert-butylphenol) and 4-methylphenyl groups. Preparation of these ligands is a prerequisite for complex formation.
2,6-bis(1,1-dimethylethyl)phenol is synthesized via Friedel-Crafts alkylation of phenol with isobutylene or tert-butyl chloride in the presence of Lewis acids such as AlCl3, yielding sterically hindered phenol derivatives with bulky tert-butyl groups at the 2 and 6 positions. This steric bulk is critical for stabilizing the metal center in the final complex.
4-methylphenyl groups (p-tolyl) are typically introduced via substitution reactions or by using commercially available 4-methylphenyl lithium or Grignard reagents for subsequent metalation steps.
Metal Precursor Preparation
The tantalum center is generally introduced from a suitable tantalum halide or alkyl precursor, such as tantalum pentachloride (TaCl5) or tantalum alkyls (e.g., Ta(CH3)5).
Tantalum halides are often used as starting materials due to their reactivity and availability. They can be converted into organotantalum species by reaction with organolithium or Grignard reagents bearing the desired aryl groups.
The choice of tantalum precursor affects the reaction conditions and the purity of the final complex.
Coordination and Complex Formation
The preparation of the titled compound involves the coordination of the phenolato ligands and aryl groups to the tantalum center under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation or hydrolysis.
Stepwise ligand substitution : The phenolato ligands are deprotonated (often using strong bases like sodium hydride or potassium tert-butoxide) to form phenolate anions, which then coordinate to the tantalum center, replacing halide or alkyl ligands.
Aryl group introduction : The bis(4-methylphenyl) groups are introduced via transmetallation or direct reaction of tantalum halide intermediates with 4-methylphenyl lithium or Grignard reagents.
Reaction conditions : Typically, reactions are conducted in dry, aprotic solvents such as tetrahydrofuran (THF) or toluene at low to moderate temperatures (0°C to room temperature) to control reactivity and avoid side reactions.
Purification : The resulting complex is purified by recrystallization or chromatography under inert conditions to isolate the pure organotantalum complex.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Synthesis of 2,6-bis(1,1-dimethylethyl)phenol via Friedel-Crafts alkylation | Phenol reacted with tert-butyl chloride and AlCl3 catalyst |
| 2 | Deprotonation of phenol ligand | Use of sodium hydride in THF to generate phenolate anion |
| 3 | Preparation of tantalum precursor | TaCl5 dissolved in dry toluene under inert atmosphere |
| 4 | Ligand coordination | Addition of phenolate anion to TaCl5 solution at 0°C |
| 5 | Introduction of bis(4-methylphenyl) groups | Reaction with 4-methylphenyl lithium reagent at low temperature |
| 6 | Work-up and purification | Filtration, solvent removal, recrystallization under inert atmosphere |
Analytical and Research Findings
Spectroscopic characterization (NMR, IR, UV-Vis) confirms the coordination of phenolato and aryl ligands to tantalum, showing characteristic shifts consistent with metal-ligand bonding.
X-ray crystallography studies reveal the coordination geometry around tantalum, typically octahedral or distorted octahedral, stabilized by bulky phenolato ligands that prevent oligomerization.
Thermal stability : The bulky ligands confer enhanced thermal stability to the complex, making it suitable for catalytic applications.
Reactivity studies indicate that the complex can serve as a catalyst precursor in polymerization and organic transformations, benefiting from the steric and electronic properties of the ligands.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | THF, toluene | Dry, aprotic solvents preferred |
| Temperature | 0°C to room temperature | Controlled to avoid side reactions |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation/hydrolysis |
| Base for deprotonation | NaH, KOtBu | Strong bases to generate phenolate |
| Metal precursor | TaCl5 or Ta alkyls | Starting point for complex formation |
| Ligand equivalents | 2 equivalents phenolato, 2 equivalents aryl | Stoichiometric control critical |
| Purification | Recrystallization, inert chromatography | To isolate pure complex |
Chemical Reactions Analysis
Types of Reactions
Tantalum, [2,6-bis(1,1-dimethylethyl)phenolato][2,6-bis(1,1-dimethylethyl)phenolato(2-)]bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxides.
Reduction: It can be reduced to lower oxidation states of tantalum.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum oxides, while substitution reactions may produce new tantalum complexes with different ligands .
Scientific Research Applications
Chemical Synthesis and Catalysis
Tantalum complexes are increasingly utilized as catalysts in organic synthesis due to their unique electronic properties and ability to stabilize reactive intermediates. For instance, recent studies have highlighted their role in facilitating enantioselective reactions. Tantalum-based catalysts have demonstrated moderate to excellent yields and enantioselectivities in oxidative coupling reactions, showcasing their potential in the synthesis of complex organic molecules .
Case Study: Enantioselective Oxidative Couplings
- Catalyst : Tantalum complex (PNP)TaF₄
- Reaction : Oxidative coupling of substituted 2-naphthols
- Results : Yields ranged from 61% to 99%, with enantioselectivities up to 87% .
Selective Extraction Processes
The extraction of tantalum from ores and recycling materials has been a focus area due to its importance in electronics and aerospace industries. The compound's physicochemical properties make it suitable for liquid-liquid extraction processes.
Case Study: Liquid-Liquid Extraction
- Solvent : 4-methylacetophenone (4-MAcPh)
- Application : Selective recovery of tantalum from capacitor waste solutions.
- Findings : The extraction efficiency for tantalum was significantly improved using 4-MAcPh compared to traditional solvents like methyl isobutyl ketone (MIBK), indicating its potential for industrial applications .
Material Science Applications
Tantalum complexes are also explored in material science for their role in developing advanced materials with specific electrical and thermal properties. The stability and conductivity of tantalum compounds make them ideal candidates for applications in high-performance capacitors and superconductors.
Case Study: Capacitor Technology
- Material : Tantalum oxide films
- Application : Used in high-capacitance capacitors.
- Advantages : High dielectric constant and thermal stability enhance performance in electronic devices .
Biomedical Applications
Emerging research indicates that tantalum complexes may have therapeutic applications, particularly in drug delivery systems and as imaging agents due to their biocompatibility and ability to form stable complexes with biomolecules.
Case Study: Drug Delivery Systems
- Research Focus : Investigating the use of tantalum complexes for targeted drug delivery.
- Outcome : Preliminary studies suggest that these complexes can effectively encapsulate therapeutic agents, improving bioavailability and targeting capabilities .
Environmental Applications
Tantalum's role extends into environmental science where it is used in processes aimed at recovering valuable metals from waste streams. Its selectivity during extraction processes allows for the efficient separation of tantalum from other metals.
Case Study: Metal Recovery from E-Waste
Mechanism of Action
The mechanism by which Tantalum, [2,6-bis(1,1-dimethylethyl)phenolato][2,6-bis(1,1-dimethylethyl)phenolato(2-)]bis(4-methylphenyl)- exerts its effects involves the coordination of tantalum with phenolato ligands. This coordination stabilizes the metal center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural and functional attributes of the ligands in the tantalum complex with analogous phenolic derivatives.
Table 1: Key Structural and Functional Comparisons
Key Findings
Steric and Electronic Effects: The 2,6-di-tert-butylphenolato ligand in the tantalum complex provides significant steric hindrance, comparable to 2,2'-methylenebis[4,6-di-tert-butylphenol] . This hindrance likely stabilizes the tantalum center against hydrolysis or oxidation.
Biological Activity: The parent compound 2,6-bis(1,1-dimethylethyl)phenol exhibits allelopathic effects, reducing chlorophyll content and photosynthetic efficiency in plants by disrupting PSII function .
Thermal and Chemical Stability: Acetylated derivatives like 4-Methyl-2,6-bis(1-phenylethyl)phenol acetate are used as stabilizers due to their resistance to thermal degradation . The tantalum complex’s stability may benefit from analogous steric protection.
Biological Activity
Tantalum and its compounds have garnered significant attention in biomedical research due to their unique properties and potential applications in medical therapies, particularly in the fields of orthopedics and oncology. This article explores the biological activity of the specific compound Tantalum, [2,6-bis(1,1-dimethylethyl)phenolato][2,6-bis(1,1-dimethylethyl)phenolato(2-)]bis(4-methylphenyl)- , highlighting its biocompatibility, cytotoxicity against cancer cells, and potential therapeutic applications.
Overview of Tantalum in Medicine
Tantalum is a transition metal known for its excellent biocompatibility and corrosion resistance. It has been used extensively in medical implants such as pacemaker electrodes, dental implants, and orthopedic devices. The compound under discussion is an organometallic complex that combines tantalum with bis(1,1-dimethylethyl)phenolato ligands.
Biocompatibility and Cytotoxicity
Biocompatibility refers to the ability of a material to perform with an appropriate host response when applied in a medical context. Studies have shown that tantalum-based materials exhibit minimal toxicity towards mammalian cells while promoting cell proliferation and differentiation.
- Cell Viability : Research indicates that tantalum particles maintain high cell viability even at elevated concentrations (50–500 μg/ml) over extended periods (up to 7 days) .
- Macrophage Response : Tantalum particles enhance macrophage activity, which is crucial for tissue integration and healing. A study demonstrated that low concentrations of tantalum particles promoted osteoblast proliferation through autophagy mechanisms .
Anticancer Activity
Recent investigations into tantalum complexes have revealed promising anticancer properties. A notable study developed organometallic complexes of tantalum that showed significant cytotoxic effects against various cancer cell lines while exhibiting low toxicity towards healthy cells.
- Types of Cancer Targeted : The complexes demonstrated anticancer activity against osteosarcoma, colorectal cancer, and cisplatin-resistant ovarian cancer .
- Mechanism of Action : The anticancer effects are attributed to the ability of these complexes to induce apoptosis in cancer cells while sparing normal cells, thus reducing side effects commonly associated with traditional chemotherapeutics .
Table 1: Summary of Biological Activity Studies on Tantalum Complexes
| Study Reference | Type of Study | Findings |
|---|---|---|
| Zhang et al. (2020) | In vitro | High cell viability with tantalum particles; macrophage activation observed. |
| Kang et al. (2021) | In vitro | Tantalum promoted osteoblast proliferation via autophagy pathways. |
| Trávníček et al. (2019) | In vitro & In vivo | Significant cytotoxicity in cancer cells; low toxicity in healthy cells; effective against multiple cancer types. |
| Lei et al. (2022) | Animal Model | Enhanced bone formation in rabbit models using porous tantalum scaffolds. |
Mechanisms Underlying Biological Activity
The biological activity of tantalum complexes can be attributed to several mechanisms:
- Ion Release : Tantalum ions can stimulate cellular responses that promote healing and integration with surrounding tissues.
- Signaling Pathways : The Akt/mTOR signaling pathway has been implicated in the proliferation of osteoblasts induced by tantalum particles .
- Reactive Oxygen Species (ROS) : Certain studies suggest that tantalum materials can induce ROS production in cells, which may play a role in mediating therapeutic effects without leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
